molecular formula C14H9F3O B1349251 2-[3-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 223575-93-7

2-[3-(Trifluoromethyl)phenyl]benzaldehyde

Cat. No. B1349251
CAS RN: 223575-93-7
M. Wt: 250.21 g/mol
InChI Key: STRFWILZQHGWOK-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]benzaldehyde, also known as TFMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of organic chemistry and has various applications in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Oxidation Studies

Benzaldehyde, including derivatives like 2-[3-(Trifluoromethyl)phenyl]benzaldehyde, has been studied for its oxidation behavior. Namysl et al. (2020) investigated the gas-phase oxidation of benzaldehyde in a jet-stirred reactor, identifying phenol and CO2 as major oxidation products. This study highlights the role of benzaldehyde derivatives in understanding the oxidation mechanisms of aromatic compounds, which could be applicable to understanding the reactivity of this compound (Namysl et al., 2020).

Synthetic Applications

Martínez et al. (2005) described the synthesis of 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones from 2-(2-oxo-3-phenylpropyl)benzaldehydes, showcasing the utility of benzaldehyde derivatives in synthesizing complex aromatic compounds. These methodologies could potentially be adapted for compounds like this compound, offering pathways to novel naphthoquinone derivatives (Martínez et al., 2005).

Catalysis and Reaction Mechanisms

The catalytic applications of benzaldehyde derivatives have been explored in various chemical transformations. Zhang et al. (2017) demonstrated the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, leading to trifluoromethylated naphthoquinones. This study suggests the potential of this compound in catalytic transformations, contributing to the development of fluorinated organic compounds (Zhang et al., 2017).

Material Science Applications

In material science, Ding et al. (2017) synthesized a unique nano-porous Terbium luminescent metal-organic framework using a rigid tricarboxylate ligand, which showed real-time sensitive sensing for benzaldehyde. This research indicates the potential of benzaldehyde derivatives, such as this compound, in constructing functional materials for sensing applications (Ding et al., 2017).

Mechanism of Action

Target of Action

It’s known that this compound has been used in the preparation of various other compounds , suggesting that it may interact with a broad range of molecular targets.

Mode of Action

It’s known to be used as an electrophilic component in a wide array of reactions . This suggests that it may interact with its targets through electrophilic addition or substitution mechanisms.

Result of Action

It’s known to be used in the preparation of various other compounds , suggesting that it may have diverse effects depending on the context of its use.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFWILZQHGWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362699
Record name 2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223575-93-7
Record name 2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223575-93-7
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